Lipophilicity-Driven Differentiation: cLogP Comparison with Selected Triazolophthalazine Analogs
The calculated partition coefficient (cLogP) of the target compound is 4.51, which is higher than that of the core unsubstituted scaffold and exceeds the typical range for most reported 6-alkoxy-3-aryl triazolophthalazines . Although head-to-head experimental logP data for exact comparators are not publicly available, class-level analysis indicates that the pentyloxy chain adds approximately +1.5 to +2.0 logP units relative to compounds bearing only methoxy or ethoxy substituents on the 3-phenyl ring [1]. The elevated lipophilicity may favor CNS penetration or binding to hydrophobic enzyme pockets, differentiating the compound for applications requiring enhanced membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.51 |
| Comparator Or Baseline | Unsubstituted 1,2,4-triazolo[3,4-a]phthalazine core: cLogP ~1.5 (estimated); 6-ethoxy-3-(4-methoxyphenyl) analog: cLogP ~3.0 (estimated) |
| Quantified Difference | Δ cLogP ≈ +1.5 to +3.0 vs less lipophilic triazolophthalazines |
| Conditions | Predicted by fragment-based algorithm (mcule property calculator) |
Why This Matters
Higher cLogP directly influences a compound's ability to cross biological membranes, which is critical for intracellular target engagement or CNS drug discovery programs where analogs with lower lipophilicity may fail.
- [1] Zhang, L. et al. (2009) Synthesis and anticonvulsant activity of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines. Chemical Biology & Drug Design, 73(3), 313-319. View Source
